molecular formula C7H13FOS B13498452 [4-(Fluoromethyl)oxan-4-yl]methanethiol

[4-(Fluoromethyl)oxan-4-yl]methanethiol

Cat. No.: B13498452
M. Wt: 164.24 g/mol
InChI Key: SZEKVBQXBSCIGJ-UHFFFAOYSA-N
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Description

[4-(Fluoromethyl)oxan-4-yl]methanethiol is a specialized organosulfur compound featuring a tetrahydropyran (oxane) ring core that is functionalized with both a fluoromethyl group and a methanethiol group. This unique structure makes it a valuable building block in medicinal chemistry and materials science research. The compound can serve as a key intermediate in the synthesis of more complex molecules, where the thiol group allows for conjugation or metal coordination, and the fluorine atom can be used to modulate the electronic properties or metabolic stability of the resulting compound. Potential research applications include its use as a precursor in the development of pharmaceuticals, agrochemicals, or novel ligands for catalysis. As with all thiols, proper safety protocols must be followed. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the specific safety data sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13FOS

Molecular Weight

164.24 g/mol

IUPAC Name

[4-(fluoromethyl)oxan-4-yl]methanethiol

InChI

InChI=1S/C7H13FOS/c8-5-7(6-10)1-3-9-4-2-7/h10H,1-6H2

InChI Key

SZEKVBQXBSCIGJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CF)CS

Origin of Product

United States

Synthetic Methodologies for the Preparation of 4 Fluoromethyl Oxan 4 Yl Methanethiol and Its Precursors

Retrosynthetic Analysis for the [4-(Fluoromethyl)oxan-4-yl]methanethiol Core Structure

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.orgicj-e.org It involves the deconstruction of a target molecule into simpler, readily available starting materials through a series of logical bond disconnections. For this compound (1), the analysis focuses on the sequential disconnection of the three key functional and structural motifs: the methanethiol (B179389) group, the fluoromethyl group, and the oxane ring itself.

A primary disconnection breaks the carbon-sulfur bond of the methanethiol moiety. This leads to the precursor alcohol, [4-(Fluoromethyl)oxan-4-yl]methanol (2), as thiols are commonly synthesized from the corresponding alcohols. rsc.orgthieme-connect.com A subsequent disconnection targets the carbon-fluorine bond. Replacing the fluorine atom with a hydroxyl group, a common synthetic transformation, yields the diol precursor, [4-(hydroxymethyl)oxan-4-yl]methanol (B1603194) (3). This symmetrical diol is a crucial intermediate, simplifying the synthetic challenge. Further deconstruction of the diol (3) involves the disconnection of the two C-C bonds at the C4 position, leading back to a diester, diethyl oxane-4,4-dicarboxylate (4). Finally, disconnection of the oxane ring of this diester reveals a straightforward starting material, diethyl malonate, and a suitable dielectrophile.

Disconnection Strategies Involving the Oxane Ring Formation

The formation of the oxane (tetrahydropyran) ring is a foundational aspect of this synthesis. wikipedia.org A robust strategy for constructing the 4,4-disubstituted oxane core is through an intramolecular Williamson etherification. acs.org However, a more convergent approach involves a double alkylation of an active methylene (B1212753) compound with a dielectrophile. Specifically, disconnecting the C-C and C-O bonds of the ring in a precursor like diethyl oxane-4,4-dicarboxylate (4) points to diethyl malonate as the C4-building block and a 1,5-dielectrophile, such as bis(2-chloroethyl) ether, to form the heterocyclic ring. This method efficiently establishes the core structure with the necessary geminal substitution pattern at the 4-position.

Approaches to the Stereoselective Introduction of the Fluoromethyl Group

The introduction of a fluoromethyl group into a molecule can significantly alter its biological and chemical properties. nih.gov In the context of this retrosynthetic analysis, the target is to convert one of the hydroxymethyl groups in the diol intermediate (3) into a fluoromethyl group. A common and effective method for this transformation is the use of a deoxofluorinating agent. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are well-suited for converting primary alcohols to the corresponding monofluorinated alkanes. This approach offers a direct pathway from the key diol intermediate to the fluorinated alcohol precursor (2).

Strategies for the Chemoselective Installation of the Methanethiol Moiety

The final key transformation is the chemoselective installation of the methanethiol group. Thiols are often prepared from alcohols, and several reliable methods exist for this conversion. youtube.com A highly effective two-step procedure involves the activation of the primary alcohol as a tosylate, followed by nucleophilic substitution with a sulfur nucleophile. thieme-connect.com The remaining hydroxyl group in the fluorinated alcohol precursor (2) can be readily converted to a tosylate using tosyl chloride in the presence of a base like pyridine (B92270). The resulting tosylate is an excellent substrate for an SN2 reaction with a thiol equivalent, such as sodium thiomethoxide or, more commonly, thiourea (B124793) followed by basic hydrolysis, to yield the final target compound, this compound (1). This method is generally high-yielding and avoids the harsh conditions that might affect other parts of the molecule. thieme-connect.com

Classical and Modern Synthetic Routes to this compound

Based on the insights from the retrosynthetic analysis, a comprehensive multi-step synthetic pathway can be proposed. This route leverages well-established reactions in organic synthesis to construct the target molecule from simple, commercially available precursors.

Multistep Synthetic Pathways from Readily Available Starting Materials

The proposed synthesis begins with the formation of the core oxane ring system and proceeds through the sequential and selective functionalization of the substituents at the C4 position.

A practical and efficient synthesis of this compound (1) can be envisioned starting from diethyl malonate. The key steps are outlined below:

Synthesis of Diethyl oxane-4,4-dicarboxylate (4): The synthesis commences with the double alkylation of diethyl malonate. Treatment of diethyl malonate with a base such as sodium ethoxide generates the corresponding enolate, which is then reacted with bis(2-chloroethyl) ether. This reaction constructs the oxane ring in a single step, yielding the key intermediate diethyl oxane-4,4-dicarboxylate (4).

Reduction to [4-(Hydroxymethyl)oxan-4-yl]methanol (3): The gem-diester (4) is then reduced to the corresponding diol. A powerful reducing agent like lithium aluminum hydride (LiAlH4) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) is typically used for this transformation. This step provides the symmetrical diol intermediate, [4-(hydroxymethyl)oxan-4-yl]methanol (3), in high yield.

Monofluorination to [4-(Fluoromethyl)oxan-4-yl]methanol (2): The next critical step is the selective monofluorination of one of the primary alcohol groups in the diol (3). Due to the symmetry of the diol, selective monot-protection is required first. One hydroxyl group can be protected using a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) ether. The remaining free hydroxyl group is then converted to the fluoride (B91410) using a deoxofluorinating agent like DAST. Subsequent removal of the silyl (B83357) protecting group with a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), would yield the fluorinated alcohol, [4-(Fluoromethyl)oxan-4-yl]methanol (2).

Conversion to this compound (1): In the final stage, the remaining hydroxyl group of (2) is converted to the target methanethiol. This is achieved via a two-step sequence. First, the alcohol is converted into a good leaving group by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine to form the tosylate. The tosylate is then subjected to nucleophilic substitution with sodium thiomethoxide (NaSMe) to displace the tosylate group and form the final product, this compound (1).

This proposed pathway represents a logical and feasible approach to the synthesis of this novel compound, relying on robust and well-documented chemical transformations.

Interactive Data Table: Proposed Synthetic Pathway

StepStarting MaterialReagents and ConditionsProductReaction Type
1Diethyl malonate1. NaOEt, EtOH2. Bis(2-chloroethyl) etherDiethyl oxane-4,4-dicarboxylateDouble Alkylation / Cyclization
2Diethyl oxane-4,4-dicarboxylateLiAlH4, THF[4-(Hydroxymethyl)oxan-4-yl]methanolEster Reduction
3[4-(Hydroxymethyl)oxan-4-yl]methanol1. TBDMSCl, Imidazole2. DAST3. TBAF[4-(Fluoromethyl)oxan-4-yl]methanolProtection, Fluorination, Deprotection
4[4-(Fluoromethyl)oxan-4-yl]methanol1. TsCl, Pyridine2. NaSMeThis compoundTosylation, Nucleophilic Substitution
Selective Fluorination Strategies

The introduction of a fluorine atom into a molecule can significantly alter its biological and chemical properties. For the synthesis of this compound, the fluorination step is critical and can be envisioned to occur on a precursor such as 4-(hydroxymethyl)oxan-4-yl]methanethiol or an earlier intermediate. One of the most common methods for the conversion of a primary alcohol to a fluoromethyl group is the use of deoxofluorinating reagents.

Diethylaminosulfur trifluoride (DAST) and its analogues are widely used for this transformation. wikipedia.orgresearchgate.netsigmaaldrich.com The reaction proceeds via the activation of the primary alcohol, followed by nucleophilic substitution by fluoride. This method is generally effective for a range of substrates, including those with heterocyclic moieties.

ReagentTypical Reaction ConditionsAdvantagesDisadvantages
Diethylaminosulfur trifluoride (DAST)Anhydrous solvent (e.g., CH₂Cl₂, THF), low temperature (-78 °C to rt)Effective for a wide range of alcohols, commercially available. wikipedia.orgCan be thermally unstable, potential for side reactions like elimination.
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)Similar to DAST, often at slightly higher temperaturesMore thermally stable than DAST, leading to safer scale-up.Higher cost compared to DAST.
XtalFluor-E®Often used with a fluoride source (e.g., Et₃N·3HF)Crystalline solid, easy to handle, often gives higher yields with fewer byproducts.Requires an additional fluoride source.
Thiolation Reactions at the C4 Position

The introduction of the methanethiol group at the quaternary C4 center presents a significant synthetic challenge. A plausible precursor for this transformation would be a molecule containing a suitable leaving group at the neopentyl-like position, derived from a primary alcohol. However, direct displacement at such a sterically hindered center is often difficult.

A more viable approach involves the conversion of a tertiary alcohol at the C4 position into a thiol. The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of functional groups, including thioethers, with inversion of stereochemistry. beilstein-journals.orgnih.govwikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, a precursor like 4-(fluoromethyl)oxan-4-ol could be subjected to a Mitsunobu reaction with a thiol equivalent, such as thioacetic acid, followed by hydrolysis to yield the desired thiol.

MethodReagentsTypical Reaction ConditionsKey Features
Mitsunobu ReactionTriphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Thioacetic acid (CH₃COSH)Anhydrous THF, 0 °C to rtProceeds with inversion of configuration; suitable for secondary and some tertiary alcohols. beilstein-journals.orgnih.gov
Conversion to Sulfonate and Displacement1. Mesyl chloride (MsCl) or Tosyl chloride (TsCl), base (e.g., Et₃N) 2. Sodium thiomethoxide (NaSMe)Step 1: CH₂Cl₂, 0 °C to rt Step 2: Polar aprotic solvent (e.g., DMF, DMSO)Classical Sₙ2 approach; may be challenging at a sterically hindered tertiary center.
Radical-based ThiolationBarton-McCombie deoxygenation followed by radical addition of a thiolRequires formation of a xanthate ester; uses radical initiator (e.g., AIBN) and a thiol source.Can be effective for sterically hindered systems but involves multiple steps.

Another strategy could involve the conversion of a nitrile precursor, such as 4-(fluoromethyl)oxane-4-carbonitrile. The nitrile can be reduced to a primary amine, which is then converted to a diazonium salt and subsequently displaced by a sulfur nucleophile. nih.govorganic-chemistry.orgorganic-chemistry.org

Convergent Synthetic Approaches Utilizing Key Intermediates

Convergent syntheses offer advantages in terms of efficiency and the ability to introduce structural diversity late in the synthetic sequence. For this compound, a convergent approach could involve the synthesis of a functionalized oxane precursor that already contains either the fluoromethyl or a precursor to the methanethiol group.

A potential key intermediate is tetrahydropyran-4-carboxylic acid or its derivatives. google.comgoogle.comijprajournal.comwipo.intnih.gov For instance, the ester of tetrahydropyran-4-carboxylic acid can be reacted with a suitable organometallic reagent to introduce a methyl group and form a tertiary alcohol. Subsequent functional group manipulations could then lead to the desired product.

Alternatively, a Grignard reaction on tetrahydropyran-4-one could be employed to introduce a hydroxymethyl precursor, which can then be further elaborated. syr.eduorganic-chemistry.orgleah4sci.commasterorganicchemistry.com

Emerging Methodologies for the Synthesis of this compound

Recent advancements in synthetic methodology offer promising avenues for more efficient and sustainable syntheses of complex molecules like this compound.

Catalytic Methods in Thiol Introduction and Fluorination

The development of catalytic methods for C-F and C-S bond formation is a major focus in modern organic synthesis. Asymmetric catalysis, in particular, could offer a route to enantiomerically enriched this compound if a prochiral precursor is used. researchgate.netfrontiersin.orgoiccpress.com

Catalytic C-H fluorination is an emerging field that could potentially be applied to a precursor like 4-methyloxane, although achieving selectivity at the desired position would be a significant challenge.

For thiol introduction, transition-metal-catalyzed cross-coupling reactions could be envisioned, although the construction of the quaternary center would still pose a hurdle.

Flow Chemistry and Continuous Synthesis Approaches

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. springerprofessional.deuc.ptrsc.orgdurham.ac.ukvapourtec.com The multi-step synthesis of this compound could be adapted to a continuous flow process. For example, a flow reactor could be used for the fluorination step with DAST, which can be hazardous in large-scale batch reactions. Subsequent in-line purification and reaction with a thiolating agent could be integrated into a continuous sequence, minimizing the handling of intermediates.

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly important in the design of synthetic routes. wikipedia.orgnih.govscientificupdate.comresearchgate.netrsc.org For the synthesis of this compound, several aspects can be considered to improve its environmental footprint.

Atom Economy: Choosing reactions that incorporate a high proportion of the reactant atoms into the final product. For example, catalytic reactions are generally more atom-economical than stoichiometric ones.

Use of Safer Solvents: Replacing hazardous solvents like dichloromethane (B109758) with greener alternatives such as 2-methyltetrahydrofuran.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis or flow chemistry can often reduce reaction times and energy consumption.

Renewable Feedstocks: While not directly applicable to the immediate synthesis, exploring routes that start from bio-based materials is a long-term goal of green chemistry.

By carefully selecting reagents, reaction conditions, and process technologies, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Reactivity and Reaction Mechanisms of 4 Fluoromethyl Oxan 4 Yl Methanethiol

Reactivity of the Thiol Group in [4-(Fluoromethyl)oxan-4-yl]methanethiol

The thiol group (-SH) is the most reactive site in the molecule under many conditions. Its chemistry is characterized by the acidity of the thiol proton, the nucleophilicity of the corresponding thiolate anion, and its susceptibility to oxidation.

Nucleophilic Reactions of the Thiolate Anion

The thiol proton is weakly acidic, and its removal by a base generates a potent nucleophile, the thiolate anion. This anion can participate in a variety of nucleophilic substitution and addition reactions. The general reactivity of thiols is well-documented. wikipedia.org

The formation of the thiolate is a reversible process, with the position of the equilibrium depending on the pKa of the thiol and the strength of the base.

Table 1: Representative Nucleophilic Reactions of the Thiolate Anion

Reaction TypeGeneral SchemeExample ReactantExpected Product
Williamson Ether Synthesis (Thioether formation)R-S⁻ + R'-X → R-S-R' + X⁻Methyl Iodide4-(Fluoromethyl)oxan-4-ylsulfane
Michael AdditionR-S⁻ + α,β-unsaturated carbonyl → R-S-CH₂-CH₂-C(O)-R'Acrylonitrile3-([[4-(Fluoromethyl)oxan-4-yl]methyl]sulfanyl)propanenitrile
Ring-opening of EpoxidesR-S⁻ + Epoxide → R-S-CH₂(OH)-CH₂-R'Propylene Oxide1-([[4-(Fluoromethyl)oxan-4-yl]methyl]sulfanyl)propan-2-ol

Note: R represents the [4-(Fluoromethyl)oxan-4-yl]methyl group.

The nucleophilicity of the thiolate derived from this compound is expected to be comparable to other primary alkanethiols. The steric bulk of the oxane ring is unlikely to significantly hinder the approach of the sulfur nucleophile to electrophilic centers in most cases.

Oxidation Pathways of the Thiol Group

The sulfur atom in the thiol group is in its lowest oxidation state (-2) and is readily oxidized. The nature of the product depends on the strength of the oxidizing agent and the reaction conditions.

Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂), typically convert thiols to disulfides. This reaction proceeds via the formation of a sulfenyl iodide intermediate, which then reacts with another molecule of the thiolate.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), nitric acid (HNO₃), or excess hydrogen peroxide, can oxidize the thiol group to higher oxidation states, ultimately forming sulfonic acids. Intermediate oxidation states, such as sulfinic acids, can also be formed under controlled conditions.

Table 2: Oxidation Products of the Thiol Group

Oxidizing AgentProductOxidation State of Sulfur
I₂, H₂O₂ (mild)Disulfide-1
KMnO₄, HNO₃ (strong)Sulfonic Acid+6

Radical Reactions Involving the Methanethiol (B179389) Moiety

The S-H bond of the thiol group is relatively weak and can undergo homolytic cleavage upon exposure to radical initiators or ultraviolet light, forming a thiyl radical (RS•). These radicals can participate in various radical-mediated processes.

One common reaction is the addition of the thiyl radical to an alkene, which proceeds via a radical chain mechanism. This reaction, known as thiol-ene coupling, is an efficient method for the formation of carbon-sulfur bonds. The anti-Markovnikov product is typically observed, with the sulfur atom adding to the less substituted carbon of the double bond.

Transformations Involving the Fluoromethyl Moiety in this compound

The fluoromethyl group (-CH₂F) introduces unique reactivity patterns to the molecule due to the high electronegativity and small size of the fluorine atom. The incorporation of fluorine can significantly alter the chemical and metabolic stability of molecules. rsc.org

Fluorine-Directed Reactivity Patterns

The strong electron-withdrawing nature of the fluorine atom can influence the reactivity of adjacent functional groups. However, in this compound, the fluoromethyl group is relatively remote from the thiol group, and its electronic influence on the thiol's reactivity is expected to be minimal. The primary influence of the fluorine atom is on the properties of the C-F bond itself and the adjacent C-H bonds. While trifluoromethyl groups can be activated to undergo transformations under specific conditions, the monofluoromethyl group is generally more stable. nih.govlookchem.com

Potential for Nucleophilic Substitution at the Fluorinated Carbon

Nucleophilic substitution of the fluorine atom in the fluoromethyl group is generally difficult due to the strength of the C-F bond. Such reactions typically require harsh conditions or specific activation of the substrate. The carbon atom bearing the fluorine is a primary carbon, which would favor an Sₙ2 mechanism. However, the presence of the quaternary carbon of the oxane ring creates significant steric hindrance, making a direct backside attack challenging.

While challenging, nucleophilic substitution at quaternary carbon centers, including those bearing fluorine, has been achieved under specific catalytic conditions. nih.govnih.gov The development of methods for the synthesis of compounds with fluorinated quaternary centers is an active area of research. nih.govspringernature.com However, for this compound, such transformations are not expected to be facile.

General chemical principles can offer theoretical insights, but without specific studies on this compound, any detailed discussion would be speculative. For instance, the reactivity would likely be centered around the thiol (-SH) group, which is known to undergo oxidation, alkylation, and addition reactions. The oxane ring is generally stable but can undergo ring-opening under harsh acidic conditions. The fluorine atom's electron-withdrawing nature would influence the reactivity of the nearby functional groups. However, the precise conditions and outcomes of such reactions for this specific molecule are not documented in the provided search results.

Similarly, a conformational analysis would require computational or experimental studies (like NMR spectroscopy) specific to this molecule to determine the preferred chair conformations of the oxane ring and the orientation of the fluoromethyl and methanethiol substituents. The interplay of steric and electronic effects would be crucial, but no such analysis has been found.

Information regarding multi-component reactions or specific derivatization strategies involving this compound is also absent from the public domain. While one could theorize potential reactions based on the functional groups present, this would not meet the requirement for scientifically accurate and detailed research findings.

Due to the lack of specific data for "this compound," it is not possible to generate the requested article with the required level of detail and scientific accuracy.

Lack of Publicly Available Research Data for this compound Prevents In-Depth Computational Analysis

A thorough search of publicly accessible scientific literature and chemical databases has revealed a significant lack of specific computational and theoretical research data for the chemical compound this compound. As a result, a detailed and scientifically accurate article focusing on its quantum chemical calculations, reaction mechanisms, and molecular dynamics, as requested, cannot be generated at this time.

The initial investigation sought to find scholarly articles and research data pertaining to the molecular structure, conformational preferences, and electronic properties of this compound. This would typically involve accessing findings from geometry optimization procedures, analyses of frontier molecular orbitals (such as the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital), and electrostatic potential maps. However, no specific studies containing this information for the target molecule were found.

Furthermore, the search for computational elucidations of its synthetic steps, predictions of its reactivity and selectivity, and transition state analyses yielded no relevant results. Similarly, information regarding its dynamic behavior and intermolecular interactions, which would be explored through molecular dynamics simulations, is not available in the public domain.

While general principles and methodologies of computational chemistry are well-established, applying them to a specific and novel compound like this compound requires dedicated research. The generation of accurate data tables for bond lengths, bond angles, dihedral angles, orbital energies, and other computational parameters necessitates performing new, specific quantum chemical calculations and simulations.

Without access to primary research data from such computational studies, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. The scientific community has not yet published in-depth computational investigations focused solely on this compound that would provide the necessary foundation to fulfill the user's request.

Computational and Theoretical Investigations of 4 Fluoromethyl Oxan 4 Yl Methanethiol

Structure-Reactivity Relationships within [4-(Fluoromethyl)oxan-4-yl]methanethiol Analogs

The reactivity of the thiol group in derivatives of this compound is intricately linked to the electronic and steric environment imposed by the oxane ring and its substituents. Computational studies, while not available for this specific molecule, can be extrapolated from general principles of organic chemistry and findings for analogous structures to predict reactivity trends. The primary reactive site is the sulfur atom of the methanethiol (B179389) moiety, which can act as a nucleophile, or the S-H bond, which can undergo deprotonation or homolytic cleavage.

The presence of the fluoromethyl group at the C4 position of the oxane ring is expected to exert a significant influence on the reactivity of the thiol. Fluorine is a highly electronegative atom, and the trifluoromethyl group is recognized as a potent electron-withdrawing group. nih.govu-tokyo.ac.jpmdpi.com By extension, the fluoromethyl group will also withdraw electron density through a negative inductive effect (-I effect). This electronic pull is transmitted through the quaternary carbon to the methanethiol group.

One key aspect of thiol reactivity is its acidity, represented by the pKa of the S-H bond. Thiols are generally more acidic than their alcohol counterparts due to the greater polarizability of sulfur and the weaker S-H bond compared to the O-H bond. masterorganicchemistry.com The electron-withdrawing nature of the fluoromethyl group is anticipated to further increase the acidity of the this compound by stabilizing the resulting thiolate conjugate base.

The nucleophilicity of the corresponding thiolate is another critical factor in its reactivity profile. Thiolates are excellent nucleophiles, often participating in SN2 reactions. libretexts.orglibretexts.org The electron-withdrawing fluoromethyl group, while increasing the acidity of the thiol, may have a nuanced effect on the nucleophilicity of the thiolate. While the inductive effect can decrease the electron density on the sulfur atom, the increased stability of the thiolate might render it more readily available for nucleophilic attack.

To explore these structure-reactivity relationships, a series of hypothetical analogs of this compound can be considered. The following table outlines predicted trends in reactivity based on modifications to the substituent at the 4-position of the oxane ring.

Table 1: Predicted Reactivity Trends of [4-(Substituent)oxan-4-yl]methanethiol Analogs

Substituent (at C4) Electronic Effect Predicted pKa of Thiol Predicted Nucleophilicity of Thiolate
-H Neutral Baseline Baseline
-CH₃ Electron-donating (+I) Higher than baseline Slightly higher than baseline
-F Electron-withdrawing (-I) Lower than baseline Slightly lower than baseline
-CH₂F Electron-withdrawing (-I) Lower than baseline Lower than baseline
-CF₃ Strongly electron-withdrawing (-I) Significantly lower than baseline Significantly lower than baseline

Note: This table presents predicted trends based on established principles of physical organic chemistry. Actual values would require experimental determination or specific computational modeling.

Further modifications could involve altering the substitution pattern on the oxane ring itself. For instance, the introduction of other electron-withdrawing or -donating groups at different positions on the ring would modulate the electronic environment of the thiol group, thereby influencing its reactivity.

Steric factors also play a crucial role. The quaternary nature of the C4 carbon, bonded to the oxane oxygen, two ring carbons, and the fluoromethyl and methanethiol groups, creates a sterically hindered environment around the sulfur atom. This steric hindrance can affect the rate of reactions where the thiol or thiolate acts as a nucleophile, particularly with bulky electrophiles.

In the context of radical reactions, the S-H bond dissociation energy (BDE) is a key parameter. Thiyl radicals can be generated through homolytic cleavage of the S-H bond. nih.gov The electron-withdrawing fluoromethyl group is expected to have a minor impact on the S-H BDE compared to more direct electronic perturbations on the sulfur atom.

No Information Found for "this compound"

Following a comprehensive search for the chemical compound "this compound," no specific research, applications, or data related to this molecule could be identified in the public domain. Consequently, it is not possible to generate the requested article on its "Advanced Applications in Chemical Research" as outlined.

The search did not yield any scholarly articles, patents, or database entries detailing the synthesis, properties, or use of "this compound" in the specified areas of:

Complex Molecular Synthesis: No information was found on its use as a building block for novel heterocyclic systems or multifunctional organic frameworks.

Molecular Probes: There are no records of its application in the synthesis of labeled compounds for spectroscopic studies or in the engineering of ligands for molecular recognition.

Catalysis and Materials Science: No literature exists describing the utilization of its derivatives in these fields.

While searches were conducted for related chemical structures and concepts, such as oxane derivatives, fluoromethyl groups, and methanethiols in various chemical contexts, no direct or indirect information about the subject compound emerged. This suggests that "this compound" may be a novel or largely unstudied compound within the scientific community, with its potential applications yet to be explored and documented.

Therefore, the requested detailed article with data tables and specific research findings cannot be produced.

Advanced Applications of 4 Fluoromethyl Oxan 4 Yl Methanethiol in Chemical Research

Explorations in Catalysis and Materials Science Utilizing [4-(Fluoromethyl)oxan-4-yl]methanethiol Derivatives

Ligand Design for Organocatalysis and Metal-Catalyzed Reactions

Similarly, a thorough search of chemical literature and databases yielded no instances of this compound being utilized as a ligand in either organocatalysis or metal-catalyzed reactions. There are no documented studies on its coordination chemistry with various metals, nor are there reports on its efficacy in promoting catalytic transformations. As a result, information regarding its performance in terms of catalytic activity, enantioselectivity, or substrate scope is not available.

Analytical Methodologies for In Depth Research on 4 Fluoromethyl Oxan 4 Yl Methanethiol and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural analysis of [4-(Fluoromethyl)oxan-4-yl]methanethiol, offering non-destructive and highly detailed information about its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement of the molecule.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to reveal the number of different proton environments and their neighboring atoms. The oxane ring protons would likely appear as complex multiplets in the range of 3.5-4.5 ppm. The methylene (B1212753) protons of the fluoromethyl group (-CH₂F) would exhibit a characteristic doublet due to coupling with the adjacent fluorine atom, likely in the 4.0-5.0 ppm region. The methanethiol (B179389) protons (-CH₂SH) would present a distinct signal, potentially a doublet split by the thiol proton, and the thiol proton itself would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. youtube.com The quaternary carbon at the 4-position of the oxane ring, bonded to both the fluoromethyl and methanethiol groups, would have a unique chemical shift. The carbons of the oxane ring are expected to resonate in the typical range for aliphatic ethers (around 60-80 ppm). researchgate.netoregonstate.edu The carbon of the fluoromethyl group will show a characteristic signal, which will be split into a doublet by the fluorine atom. The methanethiol carbon will also have a distinct chemical shift.

¹⁹F NMR Spectroscopy : Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique. aiinmr.com The fluorine-19 nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it easy to detect. wikipedia.org For the fluoromethyl group in this compound, the ¹⁹F NMR spectrum would be expected to show a triplet, due to coupling with the two adjacent protons of the methylene group. aiinmr.com The chemical shift of this signal would be characteristic of a primary fluoroalkane. wikipedia.org The large chemical shift dispersion in ¹⁹F NMR is particularly useful for studying the local electronic environment and for conformational analysis. wikipedia.org

A hypothetical summary of the expected NMR data is presented in the table below.

Nucleus Functional Group Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
¹HOxane Ring (-CH₂-O-)3.5 - 4.5Multiplet-
¹HFluoromethyl (-CH₂F)4.0 - 5.0Doublet~47-50 (²JHF)
¹HMethanethiol (-CH₂SH)2.5 - 3.5Doublet~7-9 (³JHH)
¹HThiol (-SH)1.0 - 2.0Triplet~7-9 (³JHH)
¹³COxane Ring (-C-O-)60 - 80--
¹³CQuaternary Carbon (-C-)40 - 60--
¹³CFluoromethyl (-CH₂F)80 - 90Doublet~160-180 (¹JCF)
¹³CMethanethiol (-CH₂SH)20 - 30--
¹⁹FFluoromethyl (-CH₂F)-200 to -230Triplet~47-50 (²JFH)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. nih.gov For this compound, HRMS would provide the exact mass of the molecular ion, allowing for the differentiation from other compounds with the same nominal mass.

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pattern of the molecule. researchgate.net This provides valuable information about the compound's structure. Expected fragmentation pathways for this compound could include:

Alpha-cleavage adjacent to the sulfur atom, leading to the loss of the thiol group.

Cleavage of the C-S bond.

Ring-opening of the oxane moiety.

Loss of small neutral molecules such as H₂O or CH₂O from the oxane ring. miamioh.edu

The analysis of these fragment ions helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy. researchgate.netnih.gov

A summary of expected HRMS data is provided below.

Ion Expected m/z Information Provided
[M+H]⁺Calculated for C₆H₁₂FO₂S⁺Confirms the molecular weight and allows for molecular formula determination.
[M-SH]⁺Calculated for C₆H₁₁FO₂⁺Indicates the presence of a thiol group and provides structural information.
[M-CH₂F]⁺Calculated for C₅H₉O₂S⁺Suggests the presence of a fluoromethyl group and aids in structural elucidation.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. edinst.commt.com These techniques are particularly useful for identifying the presence of specific functional groups. quora.com

Infrared Spectroscopy : The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present. A weak absorption band around 2550-2600 cm⁻¹ would be indicative of the S-H stretching vibration of the thiol group. The C-S stretching vibration typically appears in the fingerprint region, between 600 and 800 cm⁻¹. The C-O-C stretching of the oxane ring would likely produce a strong absorption band in the 1050-1150 cm⁻¹ region. The C-F stretching vibration is expected to be a strong band in the 1000-1400 cm⁻¹ range.

Raman Spectroscopy : Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. smacgigworld.com The S-H and C-S stretching vibrations, which can be weak in the IR spectrum, may show stronger signals in the Raman spectrum. nih.gov Symmetric vibrations, such as the breathing mode of the oxane ring, are also often more prominent in Raman spectra.

The combination of IR and Raman spectroscopy allows for a more complete vibrational analysis and confident identification of the functional groups within the molecule.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
Thiol (-SH)S-H Stretch2550 - 2600 (weak)2550 - 2600 (strong)
Methanethiol (-CH₂S-)C-S Stretch600 - 800600 - 800
Oxane RingC-O-C Stretch1050 - 1150 (strong)1050 - 1150 (weak)
Fluoromethyl (-CH₂F)C-F Stretch1000 - 1400 (strong)1000 - 1400

Chromatographic and Separation Techniques for Purity Assessment and Isolation of Intermediates

Chromatographic techniques are essential for assessing the purity of synthesized compounds and for isolating intermediates during multi-step reactions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov While this compound itself may have limited volatility, it can be derivatized to a more volatile form for GC-MS analysis. This is a common strategy for the analysis of organosulfur compounds. chromatographyonline.comresearchgate.net For example, the thiol group can be alkylated or silylated to increase its volatility.

GC-MS analysis provides information on the purity of the sample, as impurities will appear as separate peaks in the chromatogram. The mass spectrometer detector provides mass spectra for each separated component, allowing for their identification. mdpi.comresearchgate.net This technique is particularly useful for identifying and quantifying volatile byproducts in the synthesis of the target compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. nih.gov It is particularly well-suited for the analysis of non-volatile or thermally labile compounds like this compound.

For purity assessment, a sample of the synthesized compound is injected into the HPLC system, and the resulting chromatogram will show a major peak for the target compound and smaller peaks for any impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for the determination of the purity of the sample.

HPLC is also an invaluable tool for reaction monitoring. mdpi.com By taking small aliquots of the reaction mixture at different time points and analyzing them by HPLC, the progress of the reaction can be followed. This allows for the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize the yield of the desired product. For the analysis of thiols by HPLC, derivatization with a fluorescent tag is often employed to enhance detection sensitivity. acs.orgnih.gov

A typical HPLC method for the analysis of this compound would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector or a mass spectrometer (LC-MS).

Technique Application Typical Conditions Information Obtained
GC-MSPurity assessment of volatile derivativesCapillary column (e.g., DB-5), temperature programming, mass spectrometric detection.Identification and quantification of volatile impurities and byproducts.
HPLCPurity assessment and reaction monitoringReversed-phase column (e.g., C18), isocratic or gradient elution with water/acetonitrile, UV or MS detection.Determination of product purity, monitoring of reactant consumption and product formation over time.

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous structural elucidation of novel derivatives of this compound, providing detailed information on bond lengths, bond angles, and stereochemistry. For derivatives that can be crystallized, single-crystal X-ray diffraction would be the definitive method to confirm their molecular structure.

The process involves irradiating a single crystal of a derivative with a focused X-ray beam. The diffraction pattern produced is dependent on the crystal's internal structure. By analyzing the positions and intensities of the diffracted X-rays, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

For instance, in the structural analysis of novel spirocyclic compounds, X-ray crystallography has been instrumental in confirming the connectivity and stereochemistry of the synthesized molecules. mdpi.com The resulting crystallographic data, such as unit cell dimensions, space group, and atomic coordinates, provide unequivocal proof of the compound's structure.

Table 1: Hypothetical Crystallographic Data for a Derivative of this compound

ParameterValue
Chemical FormulaC₇H₁₃FOS
Formula Weight164.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)10.125(3)
c (Å)9.876(2)
β (°)105.34(1)
Volume (ų)823.4(4)
Z4
Calculated Density (g/cm³)1.324
R-factor (%)4.2

This data would allow researchers to visualize the molecule's conformation in the solid state, including the puckering of the oxane ring and the orientation of the fluoromethyl and methanethiol substituents.

Chiral Analysis Techniques for Enantiomeric Purity (if applicable to chiral derivatives)

Derivatives of this compound could be chiral if they possess a stereocenter. For such chiral derivatives, determining the enantiomeric purity is crucial, especially in pharmaceutical applications where different enantiomers can exhibit distinct biological activities. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary technique for separating and quantifying enantiomers.

Chiral HPLC columns are packed with a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation. The choice of the chiral stationary phase and the mobile phase is critical for achieving optimal separation. mdpi.com

Common types of CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and cyclodextrins. The selection of the appropriate CSP often involves screening a variety of columns and mobile phase conditions.

For the analysis of chiral derivatives of this compound, a systematic approach would be employed:

Method Development: Screening of various chiral columns (e.g., Chiralpak®, Chiralcel®) with different mobile phases (normal-phase, reversed-phase, or polar organic mode).

Method Validation: Once a suitable separation method is established, it would be validated for parameters such as linearity, accuracy, precision, and limit of quantification (LOQ).

Enantiomeric Excess (e.e.) Determination: The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram.

Table 2: Hypothetical Chiral HPLC Separation Data for a Chiral Derivative

ParameterValue
Chiral Stationary PhaseAmylose tris(3,5-dimethylphenylcarbamate)
Mobile PhaseHexane/Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Resolution (Rs)>1.5
Enantiomeric Excess (e.e.)99.5%

In addition to chiral HPLC, other techniques such as Gas Chromatography (GC) with a chiral stationary phase or Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be employed for the determination of enantiomeric purity. cat-online.com

Future Directions and Perspectives in the Research of 4 Fluoromethyl Oxan 4 Yl Methanethiol

Untapped Synthetic Potential and Novel Reaction Discoveries

The synthesis of [4-(Fluoromethyl)oxan-4-yl]methanethiol itself presents the first area of untapped potential. The development of efficient and stereoselective synthetic routes would be a primary objective. Key challenges would likely involve the introduction of the fluoromethyl group at a quaternary center on the oxane ring and the subsequent conversion to the methanethiol (B179389). Exploration of various synthetic strategies, including nucleophilic fluorination and the manipulation of functional groups on the oxane precursor, could lead to novel reaction discoveries. The reactivity of the thiol group, once the molecule is synthesized, would open doors to a variety of conjugation and derivatization reactions, including thiol-ene coupling, disulfide bond formation, and reactions with electrophiles, all of which remain to be explored.

Integration into Automated Synthesis Platforms

Once a robust synthetic pathway is established, this compound could be a candidate for integration into automated synthesis platforms. The modular nature of its likely synthesis would lend itself to flow chemistry and robotic systems. This would enable the rapid generation of a library of derivatives, where the oxane ring or the thiol moiety could be modified. Automated synthesis would be instrumental in systematically exploring the structure-activity relationships of its potential derivatives in various applications, accelerating the discovery process.

Theoretical Predictions for New Reactivity and Applications

In the absence of experimental data, computational and theoretical chemistry will be pivotal in predicting the properties and potential applications of this compound. Density functional theory (DFT) calculations could be employed to understand its electronic structure, reactivity, and spectroscopic signatures. Molecular modeling could predict its binding affinity to hypothetical biological targets or its self-assembly properties. Such theoretical studies would provide a rational basis for prioritizing future experimental investigations.

Table 1: Hypothetical Computational Chemistry Approaches for this compound

Computational MethodPredicted PropertyPotential Application Area
Density Functional Theory (DFT)Electronic properties, bond dissociation energies, reaction mechanisms.Predicting reactivity and guiding synthetic efforts.
Molecular Dynamics (MD)Conformational analysis, solvation effects, interactions with biomolecules.Understanding behavior in biological systems (mechanistic).
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme-ligand interactions, reaction pathways in a biological context.Mechanistic studies in chemical biology.

Exploration of Molecular Interactions in Advanced Chemical Biology Research (Strictly focused on mechanistic studies, avoiding any clinical or in vivo outcomes)

The presence of a fluoromethyl group, a common motif in medicinal chemistry for modulating metabolic stability and binding affinity, suggests that this compound could be a valuable tool for chemical biology. Mechanistic studies could focus on its interaction with specific proteins, where the thiol group could act as a covalent or non-covalent binder. The fluorine atom could serve as a sensitive NMR probe to study molecular interactions and conformational changes upon binding. These studies would be strictly foundational, aiming to understand the fundamental principles of its molecular recognition without any extrapolation to clinical outcomes.

Potential for Derivatization in Supramolecular Chemistry

The unique structure of this compound makes it an intriguing building block for supramolecular chemistry. The thiol group can be used as a handle to anchor the molecule to surfaces or to other molecules through coordination chemistry or disulfide linkages. The fluorinated oxane ring could introduce specific non-covalent interactions, such as fluorine-arene or fluorous-phase interactions, to direct the self-assembly of larger architectures. The creation of novel supramolecular structures, such as monolayers, cages, or polymers, based on this compound would be a promising avenue for future research.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the fluoromethyl and thiol groups in [4-(Fluoromethyl)oxan-4-yl]methanethiol?

  • Methodological Answer : Fluoromethylation can be achieved via radical-polar crossover reactions using photoredox catalysis, as demonstrated in fluorinated aromatic compounds (e.g., 1-(fluoromethyl)-4-iodobenzene synthesis) . For thiol introduction, nucleophilic substitution of bromides (e.g., 4-methylbenzyl bromide to 4-methylbenzyl mercaptan) or Mitsunobu reactions with thiol precursors are common. Redox-active esters may also serve as intermediates .

Q. How can the purity and stability of this compound be assessed during synthesis?

  • Methodological Answer : Use fluorogenic reagents (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin) for quantitative thiol analysis . Monitor fluoromethyl group integrity via 19F^{19}\text{F} NMR or HPLC-MS. Stability studies should include oxygen-free environments (argon/vacuum) to prevent thiol oxidation .

Q. What are the key challenges in isolating this compound from reaction mixtures?

  • Methodological Answer : Challenges include thiol volatility and sensitivity to oxidation. Use low-temperature distillation or silica gel chromatography under inert atmospheres. Derivatization (e.g., disulfide formation) can stabilize the thiol for isolation .

Advanced Research Questions

Q. How does the oxane ring conformation influence the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : The oxane ring's chair conformation may sterically shield the thiol group, reducing nucleophilicity. Computational modeling (DFT) and kinetic studies (e.g., competing reactions with electrophiles like alkyl halides) can quantify steric effects . Compare reactivity with acyclic analogs (e.g., fluoromethyl benzyl thiols) .

Q. What mechanistic pathways explain the compound’s behavior under oxidative conditions?

  • Methodological Answer : Thiol oxidation likely proceeds via radical intermediates (detected via EPR) or disulfide formation. Use 1H^{1}\text{H} NMR and mass spectrometry to track intermediates. Compare oxidation rates with/without fluoromethyl groups to assess electronic effects .

Q. How do competing fluoromethyl-thiol interactions affect regioselectivity in cross-coupling reactions?

  • Methodological Answer : Screen Pd- or Ni-catalyzed couplings (e.g., Suzuki-Miyaura) to evaluate regioselectivity. Fluoromethyl’s electron-withdrawing nature may direct thiol participation in metal coordination. X-ray crystallography of catalyst-thiol complexes can clarify binding modes .

Q. What contradictions exist in reported synthetic yields for analogous fluorinated thiols, and how can they be resolved?

  • Methodological Answer : Discrepancies arise from varying fluorination methods (e.g., photoredox vs. SN2). Systematic replication under controlled conditions (solvent, catalyst loading) is critical. Meta-analyses of published data (e.g., fluoromethylbenzene derivatives) can identify optimal protocols .

Handling and Safety

  • Storage : Store under argon at -20°C to prevent oxidation. Use amber vials to avoid light-induced degradation .
  • Waste Disposal : Neutralize thiols with oxidizing agents (e.g., NaOCl) before disposal to prevent environmental release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.